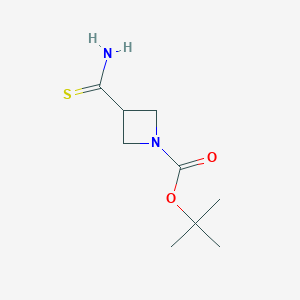

Tert-butyl 3-carbamothioylazetidine-1-carboxylate

Description

Tert-butyl 3-carbamothioylazetidine-1-carboxylate is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carbamothioyl (-C(=S)NH₂) moiety at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, enabling the introduction of sulfur-containing functional groups into target molecules . The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic transformations, while the carbamothioyl group offers unique reactivity for thioamide bond formation or metal coordination.

Propriétés

IUPAC Name |

tert-butyl 3-carbamothioylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-4-6(5-11)7(10)14/h6H,4-5H2,1-3H3,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUQCZRXSJGXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037798-36-9 | |

| Record name | tert-butyl 3-carbamothioylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-carbamothioylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamothioyl group. The reaction is conducted in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-carbamothioylazetidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Nucleophiles such as amines, alcohols, or thiols, typically in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Tert-butyl 3-carbamothioylazetidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential in treating a range of diseases, including:

- Immunosuppressive Agents : The compound can be utilized to synthesize intermediates for Janus kinase inhibitors, which are significant for managing autoimmune disorders and transplant rejection .

- Antiviral Agents : It is also involved in the preparation of HCV protease inhibitors, targeting Hepatitis C virus genotype 1 infections .

- Antibacterial Compounds : The synthesis of aminoglycoside derivatives from this compound shows promise for developing new antibiotics .

Synthesis Methodologies

The preparation of this compound involves several synthetic routes that enhance its yield and applicability:

- Boc Protection Strategy : The use of tert-butyloxycarbonyl (Boc) protection allows for enhanced stability and selectivity during reactions, making it a preferred method in synthesizing azetidine derivatives .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Boc Protection | High | Room temperature, with triethylamine as a base |

| Direct Synthesis | Moderate | Varies with solvent and temperature conditions |

- Reactivity with Grignard Reagents : The compound has been successfully reacted with Grignard reagents to produce various substituted azetidines, showcasing its versatility in organic synthesis .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in drug discovery and development:

- Case Study 1: JAK Inhibitors : Research indicates that derivatives synthesized from this compound exhibit significant activity against Janus kinases, demonstrating potential for treating inflammatory diseases .

- Case Study 2: HCV Protease Inhibitors : A study highlighted the synthesis of novel compounds derived from this compound that showed efficacy against Hepatitis C virus, paving the way for new antiviral therapies .

Conclusion and Future Directions

The applications of this compound extend beyond mere synthesis; they encompass significant therapeutic potentials that could transform treatment methodologies for various diseases. Ongoing research is expected to further elucidate its mechanisms and broaden its applications in medicinal chemistry.

Mécanisme D'action

The mechanism of action of tert-butyl 3-carbamothioylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl azetidine carboxylate derivatives allows for tailored applications in drug discovery. Below is a comparative analysis of tert-butyl 3-carbamothioylazetidine-1-carboxylate with analogous compounds:

Structural and Physicochemical Properties

Activité Biologique

Tert-butyl 3-carbamothioylazetidine-1-carboxylate (CAS Number: 1037798-36-9) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article aims to synthesize existing research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a carbamothioyl group attached to an azetidine ring, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Enzyme Inhibition : The compound's structure allows it to potentially act as an inhibitor for specific enzymes. For instance, compounds that mimic the transition states of substrates can bind tightly to enzymes, thereby inhibiting their activity. This mechanism is crucial in the design of antiviral agents targeting enzymes like neuraminidase in influenza viruses .

- Antiviral Properties : Preliminary studies suggest that azetidine derivatives may possess antiviral properties. By inhibiting viral enzymes, these compounds could reduce the replication and spread of viruses .

- Cytotoxicity : Evaluations using assays such as the MTT assay have shown that certain azetidine derivatives can reduce cytopathogenic effects in cell cultures infected with viruses, indicating potential therapeutic applications in antiviral treatments .

Research Findings

A summary of relevant studies on this compound and related compounds is presented below:

Case Study 1: Neuraminidase Inhibition

In a study examining various azetidine derivatives for their ability to inhibit neuraminidase, this compound was tested alongside other compounds. The results indicated that this compound demonstrated a notable reduction in viral cytopathogenic effects, suggesting its utility as a lead compound for developing antiviral therapies.

Case Study 2: Cytotoxicity Testing

Another investigation assessed the cytotoxic effects of several azetidine derivatives on human cell lines. The MTT assay revealed that this compound exhibited a dose-dependent reduction in cell viability when exposed to viral infection, highlighting its potential as an antiviral agent.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-carbamothioylazetidine-1-carboxylate, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions starting with azetidine derivatives. A key step is the introduction of the carbamothioyl group via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Activation of the azetidine nitrogen using tert-butyloxycarbonyl (Boc) protection under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as a base) .

- Step 2 : Thioamide formation using thiourea or isothiocyanate derivatives in the presence of catalysts like DMAP (4-dimethylaminopyridine) .

- Purification : Silica gel column chromatography is commonly employed to isolate the final product .

Q. How can crystallography and NMR spectroscopy be utilized to confirm the structure of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data can resolve the 3D conformation, including the spatial arrangement of the azetidine ring and carbamothioyl group .

- Dynamic NMR : Low-temperature NMR (e.g., ¹H and ¹³C) helps analyze conformational flexibility. For example, axial/equatorial positioning of the tert-butyl group can be studied via splitting patterns in NOESY or COSY spectra .

Q. What are the stability considerations for this compound during storage and reactions?

- Storage : Store in airtight containers at −20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases, which can cleave the carbamate .

- Reaction Stability : Monitor reactions in aprotic solvents (e.g., DCM, THF) under inert gas (N₂/Ar) to prevent oxidation of the thioamide moiety .

Advanced Research Questions

Q. How can experimental design (e.g., DOE) optimize the synthesis yield of this compound?

- Factor Screening : Use factorial design to test variables like temperature (0–20°C), solvent polarity (DCM vs. THF), and catalyst loading (DMAP: 0.1–1.0 equiv). Response surface methodology (RSM) can model interactions between factors .

- Case Study : A study on similar Boc-protected compounds achieved a 15% yield increase by optimizing triethylamine concentration and reaction time .

Q. How to resolve contradictions between spectroscopic data and computational models (e.g., DFT) for conformational analysis?

- Scenario : NMR suggests an equatorial tert-butyl group, while DFT predicts axial stability.

- Resolution : Incorporate explicit solvent molecules in DFT calculations. For example, including dichloromethane in the model aligns computational results with observed NMR data .

- Validation : Cross-check with variable-temperature NMR to assess energy barriers for conformational interconversion .

Q. What methodologies are effective in analyzing the reactivity of the carbamothioyl group in cross-coupling reactions?

- Thioamide Activation : Use transition-metal catalysts (e.g., Pd/Cu) for C–S bond functionalization. Monitor reactivity via LC-MS or in situ IR spectroscopy .

- Competing Pathways : Employ kinetic studies to differentiate between nucleophilic substitution (SN2) and radical pathways. For example, radical traps like TEMPO can confirm/rule out radical intermediates .

Q. How to address challenges in crystallizing this compound for structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.